molecular formula C12H12ClN3 B560219 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

Cat. No.: B560219
M. Wt: 233.69 g/mol
InChI Key: NIGHNKWLMSRCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BU 226 hydrochloride: is a potent and highly selective ligand for imidazoline receptors, particularly the I2 binding site. It demonstrates a high affinity with a Ki value of 1.4 nM and shows very low affinity for alpha 2-adrenoceptors . This compound is primarily used in scientific research to study the imidazoline receptors and their role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BU 226 hydrochloride involves the formation of the imidazoline ring and its subsequent attachment to an isoquinoline structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing imidazoline derivatives typically involve the cyclization of N-substituted ethylenediamines with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production methods for BU 226 hydrochloride are not publicly detailed, as this compound is primarily used for research purposes and not for large-scale industrial applications. The production typically follows standard organic synthesis protocols in a controlled laboratory environment .

Chemical Reactions Analysis

Types of Reactions: BU 226 hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

BU 226 hydrochloride is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

BU 226 hydrochloride exerts its effects by binding to the imidazoline I2 receptors. These receptors are allosteric binding sites of monoamine oxidase and play a significant role in neuroprotection and pain modulation. The binding of BU 226 hydrochloride to these receptors modulates their activity, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: BU 226 hydrochloride is unique due to its high selectivity and affinity for the I2 binding site, making it a valuable tool for studying the specific roles of imidazoline receptors in various physiological processes. Its low affinity for alpha 2-adrenoceptors further distinguishes it from other similar compounds .

Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12;/h1-4,7-8H,5-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGHNKWLMSRCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3C=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.